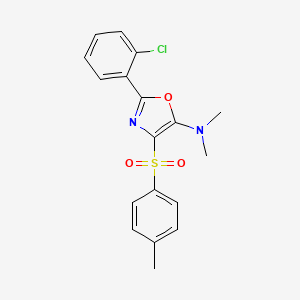

2-(2-chlorophenyl)-N,N-dimethyl-4-tosyloxazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves the cyclization of precursor molecules, often in the presence of a catalyst or by using specific reagents that facilitate the formation of the desired heterocyclic structure. For instance, the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine was achieved by cyclization of 1-(4,6-dimethylpyrimidin-2-yl)-4-phenylthiosemicarbazide using Ni(NO3)2 as a catalyst . This suggests that similar methods could potentially be applied to synthesize the compound "2-(2-chlorophenyl)-N,N-dimethyl-4-tosyloxazol-5-amine."

Molecular Structure Analysis

The molecular structures of chlorophenyl-containing compounds are often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined to crystallize in the orthorhombic space group with specific unit cell parameters . Such detailed structural information is crucial for understanding the molecular geometry and potential reactivity of the compound.

Chemical Reactions Analysis

The reactivity of chlorophenyl-containing compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, as well as the overall electronic structure of the molecule. The presence of amine groups can lead to the formation of hydrogen bonds, as seen in the crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, where inversion dimers are formed via N—H⋯N hydrogen bonds . These interactions can significantly affect the chemical behavior and potential applications of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl-containing compounds can be studied using various spectroscopic techniques, such as FT-IR, NMR, and HRMS, as well as thermal analysis methods like TGA/DTA. For instance, the novel compound N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine was characterized by these methods, providing insights into its stability and electronic properties . Theoretical calculations, such as density functional theory (DFT), can also predict electronic absorption spectra and analyze frontier molecular orbitals, which are essential for understanding the electronic transitions and potential applications of the compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Properties

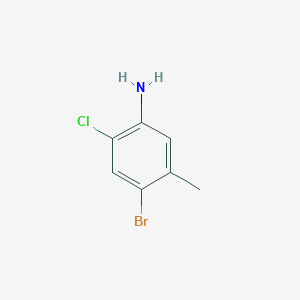

Research in organic chemistry often focuses on the synthesis and structural analysis of novel compounds. For instance, studies have explored the synthesis of substituted thiazolidinones from chloral and substituted anilines, highlighting the diversity of products that can be formed under different conditions. This type of research provides foundational knowledge for understanding the reactivity and potential applications of chlorinated compounds in medicinal chemistry and material science (Issac & Tierney, 1996).

Environmental Impact and Degradation

The environmental science field examines the impact, fate, and degradation of chlorophenols and their derivatives due to their widespread use and persistence in the environment. Studies have detailed how chlorophenols, including those generated from the degradation of complex organochlorines, act as precursors to more toxic compounds like dioxins in municipal solid waste incineration and other processes (Peng et al., 2016). These insights are crucial for developing strategies to mitigate environmental contamination and for designing greener chemical processes.

Pharmacological and Toxicological Reviews

In the pharmacological domain, research reviews focus on the toxicological profiles and potential therapeutic applications of compounds. For example, the dopaminergic system's modulation by D2 receptor ligands, which may involve structurally related compounds, is a significant area of study for treating neuropsychiatric disorders (Jůza et al., 2022). Such research aids in the development of new drugs and in understanding the biological implications of chemical exposure.

Advanced Oxidation Processes

Studies on advanced oxidation processes for degrading nitrogen-containing hazardous compounds, including amines and pesticides, reflect ongoing efforts to address pollution and environmental toxicity. The effectiveness of various techniques, such as ozonation and Fenton processes, in breaking down persistent organic pollutants provides valuable information for environmental remediation technologies (Bhat & Gogate, 2021).

Eigenschaften

IUPAC Name |

2-(2-chlorophenyl)-N,N-dimethyl-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O3S/c1-12-8-10-13(11-9-12)25(22,23)17-18(21(2)3)24-16(20-17)14-6-4-5-7-15(14)19/h4-11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGGFIQMCCDMFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3Cl)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2538726.png)

![N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]-2-chloropropanamide](/img/structure/B2538728.png)

![3-chloro-2,2-dimethyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]propanamide](/img/structure/B2538730.png)

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenylbenzenesulfonamide](/img/structure/B2538736.png)

![1-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol](/img/structure/B2538738.png)

![N-(benzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2538742.png)

![ethyl 4-[({3-[(3-chlorobenzyl)sulfonyl]-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B2538743.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2538746.png)

![1-[(4-Fluorophenyl)methyl]benzimidazole](/img/structure/B2538747.png)